

Application Notes & Protocols: (±)-NBI-74330

Formulation for Subcutaneous Injection

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Compound of Interest

Compound Name: (±)-NBI-74330

Cat. No.: B15611200

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Version: 1.0

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Introduction

(±)-NBI-74330 is a potent and selective antagonist of the C-X-C chemokine receptor 3 (CXCR3).[1][2] CXCR3 and its ligands (CXCL9, CXCL10, and CXCL11) play a crucial role in mediating the migration of immune cells, such as T cells and macrophages, to sites of inflammation.[3] As such, (±)-NBI-74330 is a valuable tool for investigating the role of the CXCR3 signaling pathway in various pathological conditions, including autoimmune diseases, neuropathic pain, and atherosclerosis.[3][4][5] Due to its poor water solubility, developing a stable and effective formulation for parenteral administration, particularly subcutaneous injection, is critical for in vivo studies.[6][7] These application notes provide detailed information on the properties of (±)-NBI-74330 and a protocol for its formulation for subcutaneous injection based on published preclinical studies.

Physicochemical Properties

A summary of the key physicochemical properties of (±)-NBI-74330 is presented in Table 1.

Property	Value	Reference
Molecular Weight	605.58 g/mol	[1]
Formula	C ₃₂ H ₂₇ F ₄ N ₅ O ₃	[1]
Purity	≥98%	[1]
Solubility	Soluble to 50 mM in DMSO. Insoluble in water.	[1][8]
Storage	Store at -20°C.	[1]
CAS Number	473722-68-8	[1]

Biological Activity

(±)-**NBI-74330** is a potent CXCR3 antagonist with demonstrated activity in various in vitro assays. A summary of its biological activity is provided in Table 2.

Assay	Parameter	Value	Reference
Radioligand Binding	pKi for ¹²⁵ I-CXCL10 binding	8.13	[1]
Ki for ¹²⁵ I-CXCL10 binding	1.5 nM	[9]	
Ki for ¹²⁵ I-CXCL11 binding	3.2 nM	[9]	
Calcium Mobilization	IC ₅₀ vs. CXCL10 and CXCL11	7 nM	[9]
Chemotaxis	IC ₅₀ vs. CXCL11-induced chemotaxis	3.9 nM	[9]
[³⁵ S]GTPγS Binding	IC ₅₀ vs. CXCL11-induced binding	5.5 nM	[9]

Pharmacokinetics

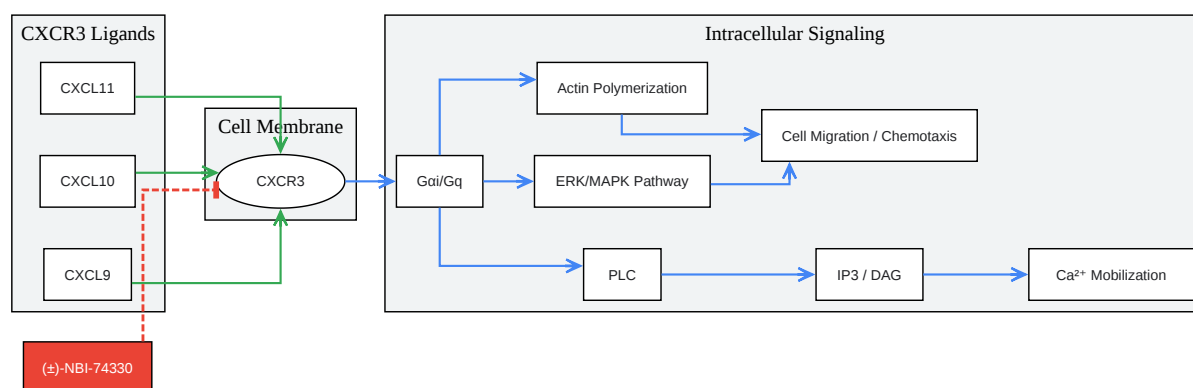
Pharmacokinetic studies in mice have been conducted using a subcutaneous formulation of **(±)-NBI-74330**. The key pharmacokinetic parameters are summarized in Table 3.

Parameter	Subcutaneous (100 mg/kg)	Oral (100 mg/kg)	Reference
C _{max} (ng/mL)	1047 - 4737	7051 - 13010	[10]
AUC (ng·h/mL)	5702 - 21600	21603 - 41349	[10]
Detection Time	Up to 24 hours post-dose	Up to 7 hours post-dose	[10][11]

Note: The ranges for C_{max} and AUC reflect the variability observed in the study.

Signaling Pathway

(±)-NBI-74330 exerts its effect by blocking the CXCR3 signaling pathway. The simplified signaling cascade is depicted below.



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Caption: CXCR3 Signaling Pathway and Inhibition by (±)-NBI-74330.

Experimental Protocols

Formulation of (±)-NBI-74330 for Subcutaneous Injection

This protocol is based on a formulation used in preclinical animal studies.[\[12\]](#)[\[13\]](#) Optimization may be required for specific applications.

Materials:

- (±)-NBI-74330 powder
- Sodium Docusate (Docusate sodium salt)
- Methylcellulose (400 cP)
- Sterile water for injection
- Sterile 1.5 mL microcentrifuge tubes
- Sterile syringes and needles
- Vortex mixer
- Sonicator (optional)

Procedure:

- Prepare the Vehicle Solution (0.5% Methylcellulose with 1% Sodium Docusate):
 - In a sterile container, add 10 mg of Sodium Docusate to 1 mL of sterile water for injection. Mix until fully dissolved.
 - Slowly add 5 mg of Methylcellulose to the solution while vortexing to prevent clumping.
 - Continue to mix until a homogenous suspension is formed. This may require gentle heating or sonication to fully hydrate the methylcellulose.

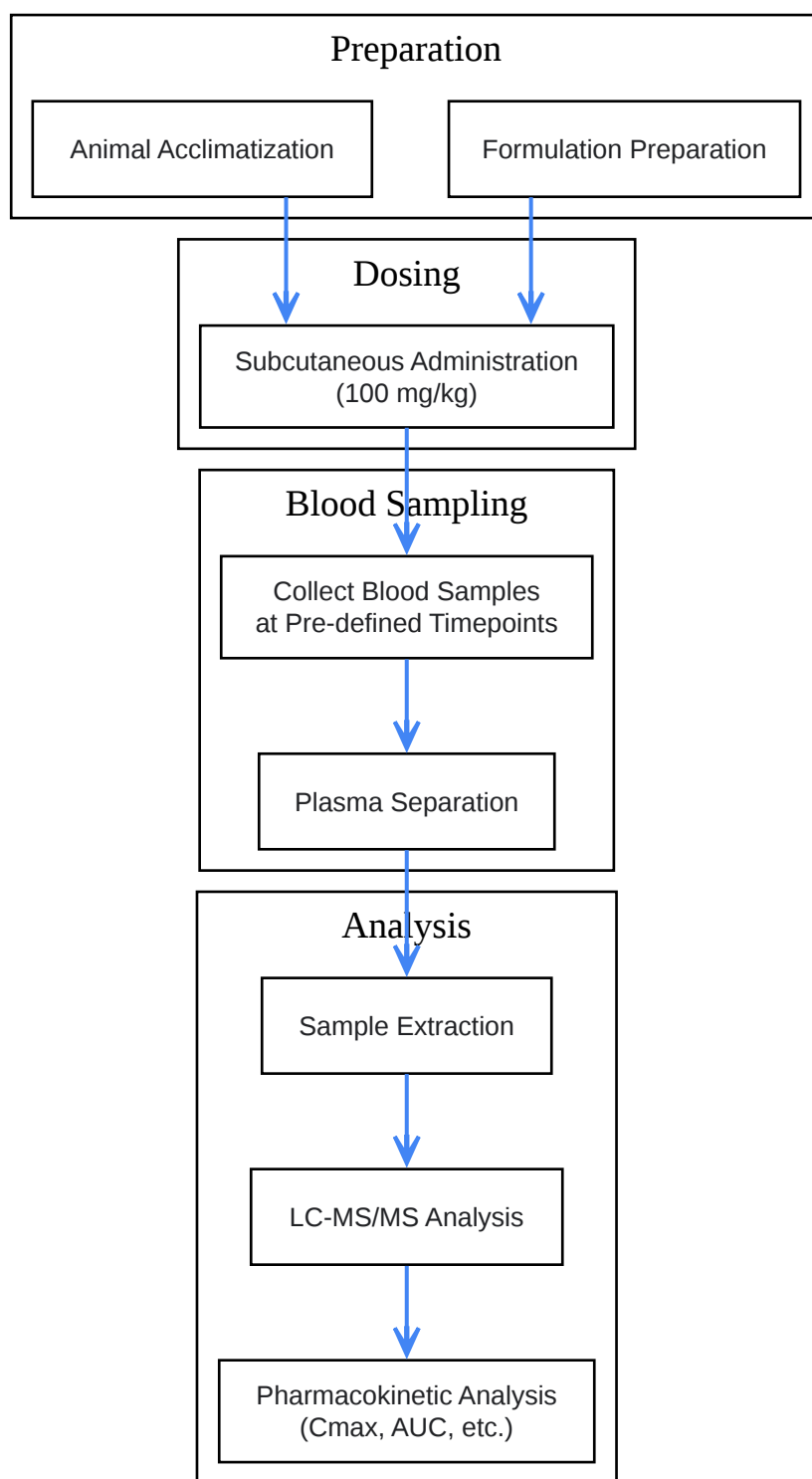
- Allow the solution to cool to room temperature.
- Prepare the **(±)-NBI-74330** Suspension:
 - Weigh the required amount of **(±)-NBI-74330** powder for the desired final concentration (e.g., for a 100 mg/kg dose in a 20g mouse with an injection volume of 100 μ L, the concentration would be 20 mg/mL).
 - In a sterile microcentrifuge tube, add the weighed **(±)-NBI-74330** powder.
 - Add the appropriate volume of the vehicle solution to the powder.
 - Vortex the mixture vigorously for 2-3 minutes to ensure a uniform suspension.
 - Visually inspect the suspension for any large aggregates. If present, sonicate the suspension for 5-10 minutes in a water bath sonicator.
- Administration:
 - Before each injection, vortex the suspension to ensure homogeneity.
 - Using a sterile syringe with an appropriate gauge needle (e.g., 27G), draw up the desired volume of the suspension.
 - Administer the suspension subcutaneously to the animal.

Storage of the Formulation:

It is recommended to prepare this formulation fresh before each use. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. Before use, allow the suspension to return to room temperature and vortex thoroughly.

In Vivo Pharmacokinetic Study Workflow

The following workflow outlines the key steps for conducting a pharmacokinetic study of the subcutaneous **(±)-NBI-74330** formulation in mice.



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Caption: Workflow for an In Vivo Pharmacokinetic Study.

General Considerations for Formulation of Poorly Water-Soluble Drugs for Subcutaneous Injection

The formulation provided above is a simple suspension. For more advanced or clinical applications, other strategies may be necessary to improve the solubility and bioavailability of (±)-NBI-74330.[6][14] These can include:

- pH adjustment: If the compound has ionizable groups, adjusting the pH of the formulation can increase solubility.
- Co-solvents: Using a mixture of solvents (e.g., water, ethanol, propylene glycol) can enhance solubility.[7] However, the potential for tissue irritation must be considered.
- Surfactants: Surfactants can be used to create micellar solutions or emulsions to solubilize hydrophobic compounds.[7]
- Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[6]
- Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase the surface area and dissolution rate.[14]
- Liposomes: Encapsulating the drug in liposomes can improve its solubility and modify its pharmacokinetic profile.[14]

The selection of an appropriate formulation strategy will depend on the specific requirements of the study, including the desired dose, injection volume, and release profile. All formulations for parenteral administration must be sterile and have a physiologically acceptable pH and tonicity. [14]

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